4-Acetamido-3-(methylsulfanyl)benzoic acid
Overview
Description
4-Acetamido-3-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol. This compound is characterized by the presence of an acetamido group (-NHCOCH3) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-(methylsulfanyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-(methylsulfanyl)benzoic acid as the starting material.
Acetylation: The carboxylic acid group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-3-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone group using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The compound can be reduced to remove the acetamido group, resulting in the formation of 3-(methylsulfanyl)benzoic acid.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and sodium hypochlorite are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: 3-(methylsulfanyl)benzoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-3-(methylsulfanyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Acetamido-3-(methylsulfanyl)benzoic acid exerts its effects depends on its specific application. In proteomics research, it may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Acetamido-3-(methylsulfanyl)benzoic acid is similar to other benzoic acid derivatives with different substituents on the benzene ring. Some similar compounds include:
3-(Methylsulfanyl)benzoic acid: Lacks the acetamido group.
4-Acetamido-3-(chloro)benzoic acid: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
4-Acetamido-3-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Properties
IUPAC Name |
4-acetamido-3-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDNHJBFBCZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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